(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid - 194785-78-9

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid

Catalog Number: EVT-1181698
CAS Number: 194785-78-9
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid” is a chemical compound with a molecular weight of 263.29 .

Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 14 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.27 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 382.5±31.0 °C at 760 mmHg, and a melting point of 96.1ºC . The compound is soluble in water .

Synthesis Analysis
  • Chirospecific Synthesis from (S)-2-aminoadipic acid: This method utilizes Dieckmann cyclization of enantiomerically pure (S)-2-aminoadipic acid, derived from (S)-aspartic acid, to obtain the cyclopentane core, followed by elaboration to the target compound [].
  • Efficient Synthesis from L-Aspartic Acid: This approach involves a series of transformations starting with L-aspartic acid, ultimately leading to the desired (1S,3R)-isomer [].
Mechanism of Action

Example: Ornithine Aminotransferase (OAT) Inhibition:(1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3), a fluorinated derivative of (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, acts as a potent mechanism-based inactivator of OAT [, , ]. The proposed mechanism involves:1. Binding: BCF3 binds to the PLP cofactor within the OAT active site.2. Fluoride Elimination: BCF3 undergoes fluoride ion elimination, generating a reactive electrophilic species.3. Covalent Modification: The electrophilic species reacts with a nucleophilic residue in the OAT active site, forming a covalent adduct and irreversibly inhibiting the enzyme.

Applications

1. Carbocyclic Nucleoside Synthesis: * It serves as a crucial precursor for synthesizing carbocyclic nucleosides, important nucleoside analogs with antiviral and anticancer properties [, ].

2. mGlu Receptor Pharmacology: * Derivatives have been synthesized and evaluated for their activity at metabotropic glutamate receptors (mGluRs) [, , , ]. These studies aim to develop subtype-selective ligands for potential therapeutic applications in neurological and psychiatric disorders.

3. PET Imaging Agent Development:* Fluorine-18 labeled analogs have been synthesized and investigated as potential Positron Emission Tomography (PET) imaging agents for tumors, particularly gliomas [, ].

4. Ornithine Aminotransferase (OAT) Inhibition:* Derivatives, notably BCF3, have shown potent and selective inhibition of OAT, an enzyme overexpressed in hepatocellular carcinoma (HCC), making them promising leads for developing HCC therapies [, , ].

5. Constrained Peptide Synthesis:* The conformational restriction offered by the cyclopentane ring makes it useful for introducing structural constraints in peptides [, ]. These constrained peptides can help elucidate the relationship between peptide conformation and biological activity.

6. Amino Acid Transport Studies:* Its structural similarity to natural amino acids allows it to be used as a tool to study amino acid transport mechanisms in various biological systems [, , , ].

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic Acid (BCF3)

    Compound Description: (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) is a mechanism-based inactivator of human ornithine aminotransferase (hOAT). It has been shown to slow the progression of hepatocellular carcinoma (HCC) in animal models. BCF3 inhibits hOAT by trapping the enzyme in a transient external aldimine form.

(1S,3S)-3-Amino-4-(difluoromethylene)cyclopentane-1-carboxylic Acid (5)

    Compound Description: This compound served as inspiration for the development of (1S,2S,3S)-2-((S)-amino(carboxy)methyl)-3-(carboxymethyl)cyclopropane-1-carboxylic acid (LBG30300), a selective mGlu2 receptor agonist. Additionally, its structural similarity to compound 10 led researchers to synthesize and evaluate six-membered ring analogs, resulting in the discovery of compound 14 as a selective hOAT inactivator.

(1S,2S,3S)-2-((S)-Amino(carboxy)methyl)-3-(carboxymethyl)cyclopropane-1-carboxylic Acid (LBG30300)

    Compound Description: LBG30300 is a densely functionalized, conformationally restricted glutamate analog exhibiting picomolar potency as a selective agonist for the metabotropic glutamate receptor subtype 2 (mGlu2). It demonstrates excellent selectivity over mGlu3 and the other six mGlu receptor subtypes.

(1R,3S,4S)-3-Amino-4-fluoro cyclopentane-1-carboxylic Acid (1)

    Compound Description: This compound served as inspiration for the design and synthesis of fluorine-substituted cyclohexene analogs as potential inhibitors of human ornithine aminotransferase (hOAT).

trans-1-Aminocyclobutane-1,3-dicarboxylic Acid (7b)

    Compound Description: This compound is a potent agonist of N-methyl-D-aspartic acid (NMDA) receptors, demonstrating approximately 20 times greater activity than NMDA itself.

1-Aminocyclopentane-1-carboxylic Acid (Cycloleucine)

    Compound Description: Cycloleucine is a non-naturally occurring amino acid that exhibits competitive inhibition of S-adenosyl-L-methionine synthesis by ATP:L-methionine S-adenosyltransferase. It also demonstrates various pharmacological activities, including tumor growth inhibition, immune response suppression, and amino acid transport blockage.

(1S,3R)-1-Amino-cyclopentane-1,3-dicarboxylic Acid

    Compound Description: This compound acts as a metabotropic agonist. Research suggests that it may be involved in the physiological regulation of oxytocin release in lactating rats.

(±)-cis-3-Amino-cyclopentanecarboxylic Acid

    Compound Description: This cyclic amino acid demonstrates the ability to inhibit the firing of hippocampal pyramidal neurons. Notably, its inhibitory effects can be blocked by simultaneous application of picrotoxin or bicuculline, similar to the inhibitory behavior exhibited by GABA.

trans-(±)-1-Amino-(1S,3R)-cyclopentane-dicarboxylic Acid (t-ACPD)

    Compound Description: This compound functions as a specific agonist for metabotropic receptors in the central nervous system. It plays a role in the potentiation of responses to mechanical stimuli in spinal cord neurons.

3-Amino-5-arylcyclopentane 1-Carboxylic Acids

    Compound Description: This group of compounds represents diastereomeric 3-amino-5-arylcyclopentane 1-carboxylic acids. They are considered conformationally restricted cyclic amino acids and hold potential utility in the development of CNS-active compounds related to GABA or as peripheral units in bioactive pharmaceuticals.

(1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes

    Compound Description: These compounds are enantiomerically pure and serve as valuable building blocks for the synthesis of carbocyclic nucleosides, which exhibit antiviral and antineoplastic properties. They act as isosteres of ribose in these nucleoside analogs.

Properties

CAS Number

194785-78-9

Product Name

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid

IUPAC Name

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m0/s1

InChI Key

VHCVGUDWLQNWIQ-XNCJUZBTSA-N

SMILES

C1CC(CC1CC(=O)O)(C(=O)O)N

Synonyms

Cyclopentaneacetic acid, 3-amino-3-carboxy-, (1R-cis)- (9CI)

Canonical SMILES

C1CC(CC1CC(=O)O)(C(=O)O)N

Isomeric SMILES

C1C[C@](C[C@@H]1CC(=O)O)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.